Enhanced Lipophilicity (LogP) Drives Superior CNS Permeability Potential vs. Dimethyl Analogs
The target compound (CAS 23223-91-8) exhibits a LogP of 2.265 , which is substantially higher than the LogP of 0.9064 for the 2,3-dimethyl analog (CAS 710297-35-1) . This represents a 2.5-fold increase in the partition coefficient, placing the compound firmly within the optimal LogP range of 1-3 for passive blood-brain barrier (BBB) penetration, whereas the dimethyl analog falls outside this window.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.265 |
| Comparator Or Baseline | 2,3-Dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 710297-35-1): LogP = 0.9064 |
| Quantified Difference | Δ LogP = +1.3586 (approximately 2.5-fold increase) |
| Conditions | Computed LogP values from standard cheminformatics algorithms. |
Why This Matters
The higher LogP of 23223-91-8 makes it a superior choice for CNS drug discovery programs where blood-brain barrier permeability is a critical design parameter.
